molecular formula C17H26N2O3 B2548355 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea CAS No. 1207018-64-1

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Cat. No.: B2548355
CAS No.: 1207018-64-1
M. Wt: 306.406
InChI Key: QZTJSZZYLOXKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
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Scientific Research Applications

Metabolite Identification and Designer Drug Research

  • Study on Metabolites of Designer Drugs : A study identified specific metabolites of new designer drugs related to urea derivatives, focusing on their metabolic pathways and quantification in human urine. This research is crucial in forensic science for drug identification and understanding drug metabolism (Zaitsu et al., 2009).

Crystal Structure Analysis

  • Crystal Structure of Urea Derivatives : Investigations into the crystal structures of various urea derivatives, like metobromuron, provide insights into their molecular arrangement and potential applications in materials science (Kang et al., 2015).

Medical and Pharmacological Research

  • COX-2 Inhibitors : Research on 1,3-diarylurea derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors, useful in developing anti-inflammatory drugs (Zarghi et al., 2008).

Material Science and Nonlinear Optics

  • Organic NLO Crystals : Urea derivatives are used in synthesizing organic nonlinear optical (NLO) materials, important for photonic applications (Crasta et al., 2004).

Acetylcholinesterase Inhibition

  • Acetylcholinesterase Inhibitors : A series of urea derivatives were synthesized and assessed for their antiacetylcholinesterase activity, relevant in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Enzyme Inhibition Studies

  • Enzyme Inhibition Profiling : Certain cyclic urea derivatives have been tested for inhibition of enzymes like acetylcholinesterase and carbonic anhydrase, important for understanding biochemical pathways and drug development (Sujayev et al., 2016).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-18-16(20)19-13-17(9-3-4-10-17)14-5-7-15(22-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTJSZZYLOXKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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